molecular formula C11H12O3 B164233 Methyl-2-methyl-3-phenylglycidate CAS No. 80532-66-7

Methyl-2-methyl-3-phenylglycidate

Cat. No.: B164233
CAS No.: 80532-66-7
M. Wt: 192.21 g/mol
InChI Key: CPPPKJUXIISPJL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl-2-methyl-3-phenylglycidate, also known as BMK methyl glycidate , is an organic compound that exhibits notable potential due to its capability to be converted into phenyl-2-propanone (P2P) via hydrolysis . P2P is an important precursor in the synthesis of numerous organic compounds and pharmaceutical substances .

Mode of Action

The compound interacts with its targets through a process of hydrolysis . During hydrolysis, the sodium salts of BMK glycidates are treated with a solution of hydrochloric acid, which results in the cleavage of the ester bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion into phenyl-2-propanone (P2P) through hydrolysis . This reaction leads to the formation of phenylacetone (P2P) and sodium chloride (NaCl) as byproducts .

Pharmacokinetics

The compound is known to be slightly soluble in water at 25 °c . Its solubility in DMF, DMSO, and Ethanol is higher, suggesting that these solvents could potentially enhance its bioavailability .

Result of Action

The primary result of the action of this compound is the production of phenyl-2-propanone (P2P), an important precursor in the synthesis of numerous organic compounds and pharmaceutical substances .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH, which can affect the rate of hydrolysis . Additionally, the presence of solvents like DMF, DMSO, and Ethanol can potentially enhance its solubility and therefore its bioavailability .

Biochemical Analysis

Biochemical Properties

Methyl-2-methyl-3-phenylglycidate is a versatile compound that can be readily converted into phenylacetone (P2P) through hydrolysis

Cellular Effects

The cellular effects of this compound are not well-documented. As a precursor to P2P, it may indirectly influence various cellular processes. P2P is a key intermediate in the synthesis of amphetamines, which can have significant effects on neurotransmitter release and reuptake .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its hydrolysis to form P2P This reaction likely involves the breaking of the ester bond in the compound, facilitated by a hydrolase enzyme

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the production of P2P via hydrolysis

Chemical Reactions Analysis

BMK methyl glycidate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, nucleophiles for addition reactions, and alcohols for esterification. The major products formed from these reactions are phenyl-2-propanone, functionalized derivatives, and esters, respectively.

Properties

IUPAC Name

methyl 2-methyl-3-phenyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPPKJUXIISPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345677
Record name Methyl 2-methyl-3-phenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80532-66-7
Record name Methyl 2-methyl-3-phenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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